![molecular formula C16H18O2 B14436314 1,1'-[Peroxybis(methylene)]bis(2-methylbenzene) CAS No. 74765-71-2](/img/structure/B14436314.png)
1,1'-[Peroxybis(methylene)]bis(2-methylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Peroxybis(methylene)]bis(2-methylbenzene) is an organic compound with a complex structure, characterized by the presence of two methylbenzene groups connected via a peroxybis(methylene) linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[Peroxybis(methylene)]bis(2-methylbenzene) typically involves the reaction of 2-methylbenzyl chloride with hydrogen peroxide in the presence of a base. The reaction proceeds through a free radical mechanism, where the hydrogen peroxide acts as the oxidizing agent, leading to the formation of the peroxybis(methylene) linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-[Peroxybis(methylene)]bis(2-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex peroxides.
Reduction: Reduction reactions can break the peroxybis(methylene) linkage, leading to the formation of 2-methylbenzyl alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Higher-order peroxides.
Reduction: 2-methylbenzyl alcohol.
Substitution: Halogenated or nitrated derivatives of 1,1’-[Peroxybis(methylene)]bis(2-methylbenzene).
Wissenschaftliche Forschungsanwendungen
1,1’-[Peroxybis(methylene)]bis(2-methylbenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in oxidative stress research.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable peroxides.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Wirkmechanismus
The mechanism of action of 1,1’-[Peroxybis(methylene)]bis(2-methylbenzene) involves the formation of free radicals through the cleavage of the peroxybis(methylene) linkage. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Benzene, 1,1’-[oxybis(methylene)]bis-: Similar structure but with an oxybis(methylene) linkage instead of peroxybis(methylene).
1,1’-[Methylenebis(oxy)]bis(2-methylbenzene): Another related compound with a methylenebis(oxy) linkage.
Uniqueness: 1,1’-[Peroxybis(methylene)]bis(2-methylbenzene) is unique due to its peroxybis(methylene) linkage, which imparts distinct chemical properties such as the ability to form stable peroxides and participate in free radical reactions. This makes it particularly valuable in applications requiring oxidative stability and reactivity .
Eigenschaften
CAS-Nummer |
74765-71-2 |
|---|---|
Molekularformel |
C16H18O2 |
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
1-methyl-2-[(2-methylphenyl)methylperoxymethyl]benzene |
InChI |
InChI=1S/C16H18O2/c1-13-7-3-5-9-15(13)11-17-18-12-16-10-6-4-8-14(16)2/h3-10H,11-12H2,1-2H3 |
InChI-Schlüssel |
FRXUBIFYAYIGHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1COOCC2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


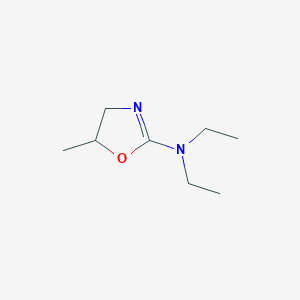
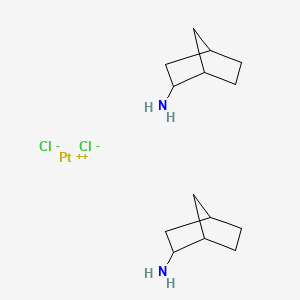
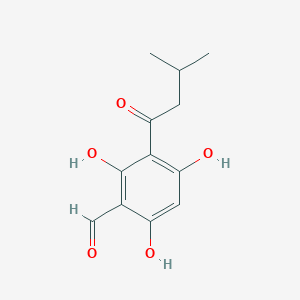


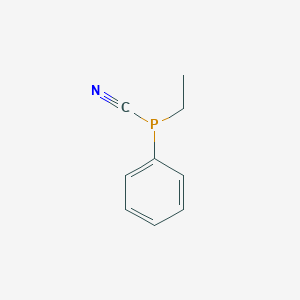
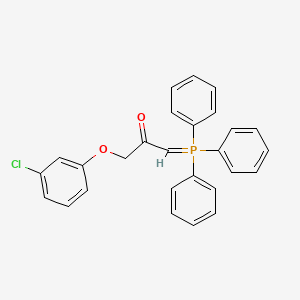
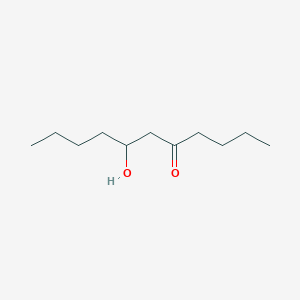
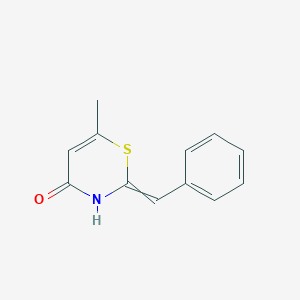
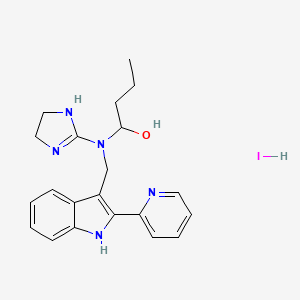
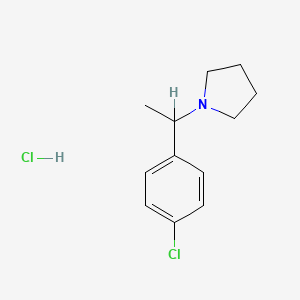
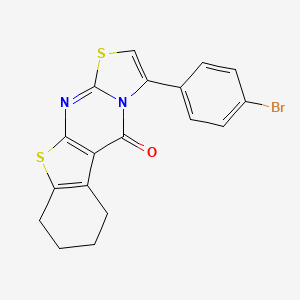
![1-Methoxybicyclo[3.1.1]heptane](/img/structure/B14436319.png)

